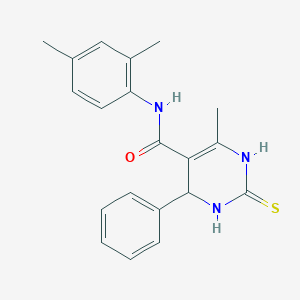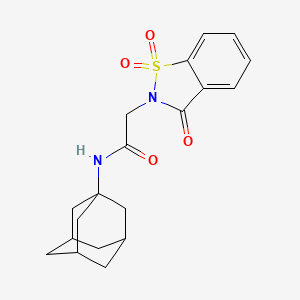![molecular formula C21H18BrClN2O4 B14941865 Ethyl 2-(4-bromo-2-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}phenoxy)acetate](/img/structure/B14941865.png)
Ethyl 2-(4-bromo-2-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}phenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-bromo-2-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}phenoxy)acetate is a complex organic compound with a unique structure that includes a brominated phenyl group, a chlorinated phenyl group, and a pyrazole ring
準備方法
The synthesis of Ethyl 2-(4-bromo-2-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}phenoxy)acetate involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole intermediate.
Bromination: The pyrazole intermediate is then brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.
Coupling reaction: The brominated pyrazole is then coupled with 4-bromo-2-hydroxybenzaldehyde in the presence of a base to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反応の分析
Ethyl 2-(4-bromo-2-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Ethyl 2-(4-bromo-2-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}phenoxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemicals with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 2-(4-bromo-2-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}phenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Ethyl 2-(4-bromo-2-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}phenoxy)acetate can be compared with similar compounds such as:
Ethyl 2-(4-bromophenyl)acetate: This compound lacks the pyrazole and chlorophenyl groups, making it less complex and potentially less biologically active.
Ethyl 2-(4-chlorophenyl)acetate: This compound lacks the bromine atom and the pyrazole ring, which may result in different chemical and biological properties.
Ethyl 2-(4-bromo-2-hydroxyphenyl)acetate: This compound lacks the pyrazole and chlorophenyl groups, making it structurally simpler and potentially less versatile in its applications.
The uniqueness of this compound lies in its complex structure, which allows for a wide range of chemical modifications and potential biological activities.
特性
分子式 |
C21H18BrClN2O4 |
|---|---|
分子量 |
477.7 g/mol |
IUPAC名 |
ethyl 2-[4-bromo-2-[(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C21H18BrClN2O4/c1-3-28-20(26)12-29-19-8-7-15(22)9-14(19)10-18-13(2)24-25(21(18)27)17-6-4-5-16(23)11-17/h4-11H,3,12H2,1-2H3/b18-10- |
InChIキー |
OMZKSYWJFZEWLS-ZDLGFXPLSA-N |
異性体SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)/C=C\2/C(=NN(C2=O)C3=CC(=CC=C3)Cl)C |
正規SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C=C2C(=NN(C2=O)C3=CC(=CC=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14941789.png)

![ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B14941798.png)
![Methyl {4-[6-methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]phenoxy}acetate](/img/structure/B14941819.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941828.png)
![6-[3-(3,5-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B14941831.png)
![1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14941834.png)
![4-Amino-1-(3-fluorophenyl)-3-methyl-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14941836.png)


![N'-[3-Cyano-4-(dicyanomethylene)-5-phenyl-5-(propylsulfanyl)-4,5-dihydro-2-furanyl]-N,N-dimethyliminoformamide](/img/structure/B14941850.png)
![7-(3-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14941852.png)
![6-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941861.png)
![7-[2-(benzyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14941864.png)
